(S)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid
Overview
Description
(S)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. The (S)-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 5,5-dimethyl-pyrrolidine-2-carboxylic acid.
Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used to produce the compound in bulk.
Optimization of Reaction Conditions: Reaction conditions such as temperature, solvent, and reaction time are optimized to maximize yield and purity.
Scale-Up: The process is scaled up using industrial reactors and purification systems to produce the compound in large quantities suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions
(S)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using reagents such as piperidine.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Substitution Reactions: The carboxylic acid group can undergo esterification or amidation reactions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide) is commonly used for Fmoc deprotection.
Coupling Reactions: Reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) are used for peptide coupling.
Substitution Reactions: Esterification can be carried out using alcohols and acid catalysts, while amidation can be achieved using amines and coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptides: Coupling reactions result in the formation of peptides or peptide fragments.
Esters and Amides: Substitution reactions yield esters or amides of the carboxylic acid group.
Scientific Research Applications
(S)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid has several applications in scientific research:
Peptide Synthesis: It is widely used in solid-phase peptide synthesis (SPPS) as a protected amino acid building block.
Medicinal Chemistry: The compound is used in the design and synthesis of peptide-based drugs and inhibitors.
Bioconjugation: It is employed in the preparation of bioconjugates for studying protein-protein interactions and cellular processes.
Material Science: The compound is used in the synthesis of peptide-based materials and hydrogels for biomedical applications.
Mechanism of Action
The mechanism of action of (S)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, enabling the stepwise assembly of peptides. The compound does not have a specific molecular target or pathway as it is used as an intermediate in synthetic processes.
Comparison with Similar Compounds
Similar Compounds
(S)-Fmoc-5-methyl-pyrrolidine-2-carboxylic acid: Similar structure with one less methyl group.
(S)-Fmoc-4,4-dimethyl-pyrrolidine-2-carboxylic acid: Methyl groups positioned differently on the pyrrolidine ring.
(S)-Fmoc-3,3-dimethyl-pyrrolidine-2-carboxylic acid: Methyl groups at the 3-position instead of the 5-position.
Uniqueness
(S)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid is unique due to the specific positioning of the methyl groups at the 5-position, which can influence the steric and electronic properties of the compound. This can affect its reactivity and the properties of the peptides synthesized using this building block.
Properties
IUPAC Name |
(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-22(2)12-11-19(20(24)25)23(22)21(26)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,25)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFFLWRZPGHUGE-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC[C@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.